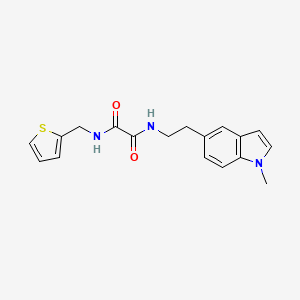

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methylindol-5-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-21-9-7-14-11-13(4-5-16(14)21)6-8-19-17(22)18(23)20-12-15-3-2-10-24-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGKMVXSSQZQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features two distinct amine moieties—2-(1-methyl-1H-indol-5-yl)ethylamine and thiophen-2-ylmethylamine—linked via an oxalamide bridge. Retrosynthetically, the molecule can be dissected into three primary components:

- Oxalic acid derivative : Serves as the central carbonyl source.

- 2-(1-Methyl-1H-indol-5-yl)ethylamine : Requires synthesis from indole precursors.

- Thiophen-2-ylmethylamine : Readily available but may necessitate protection during coupling.

Key challenges include:

- Regioselective amidation to avoid symmetric byproducts.

- Compatibility of indole’s electron-rich system with amidation conditions.

- Steric hindrance from the ethyl spacer in the indole-containing amine.

Stepwise Amide Coupling via Oxalyl Chloride

Synthesis of Amine Precursors

2-(1-Methyl-1H-Indol-5-yl)ethylamine

Route A : Gabriel synthesis from 1-methyl-5-vinylindole.

- 1-Methylindole-5-carbaldehyde → Wittig reaction with (carbethoxymethylene)triphenylphosphorane → hydrolysis to 1-methyl-5-vinylindole.

- Epoxidation with mCPBA, followed by ring-opening with ammonia to yield primary amine.

Route B : Reductive amination of 1-methyl-5-indoleacetaldehyde.

Thiophen-2-ylmethylamine

- Thiophene-2-carboxaldehyde → reductive amination with NH3/NaBH3CN.

Sequential Amidation Protocol

Monoamidation of Oxalyl Chloride :

React oxalyl chloride (1 equiv) with 2-(1-methyl-1H-indol-5-yl)ethylamine (1 equiv) in anhydrous DCM at 0°C, using triethylamine (2 equiv) as base. Quench excess oxalyl chloride with methanol after 2 h.Second Amidation :

Add thiophen-2-ylmethylamine (1.2 equiv) to the monoamide intermediate, stirring at room temperature for 12 h. Purify via silica chromatography (EtOAc/hexane gradient).

One-Pot Coupling Using Carbodiimide Reagents

EDCI/HOBt-Mediated Approach

- Conditions : Oxalic acid (1 equiv), EDCI (2.2 equiv), HOBt (2 equiv), DMF, 0°C → RT.

- Procedure :

- Activate oxalic acid with EDCI/HOBt for 30 min.

- Add 2-(1-methyl-1H-indol-5-yl)ethylamine (1 equiv), stir 4 h.

- Introduce thiophen-2-ylmethylamine (1 equiv), continue 12 h.

- Yield : 65% after HPLC purification.

Eschenmoser Coupling Adaptation

Inspired by the synthesis of indole-containing amides, this method employs thioamide intermediates:

Thioamide Preparation :

React 2-(1-methyl-1H-indol-5-yl)ethylamine with CS2 in pyridine to form thioacetamide derivative.Coupling with Oxalyl Bromide :

Treat oxalyl bromide with thioamide in THF at −78°C, followed by addition of thiophen-2-ylmethylamine.

Advantages :

Characterization and Purity Assessment

Spectroscopic Data

HPLC Purity

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 | MeCN/H2O (70:30) | 8.2 | 98.5 |

Challenges and Mitigation Strategies

Symmetrical Byproduct Formation :

Indole Ring Bromination :

Thiophene Sulfur Oxidation :

- Prolonged exposure to oxidants (e.g., DCC) forms sulfoxides.

- Solution : Conduct reactions under N2 with antioxidant additives.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole and thiophene structures often exhibit anticancer activity.

Mechanism of Action :

These compounds may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Case Study :

A study demonstrated that similar oxalamide derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The specific IC50 values for these derivatives were reported to be in the low micromolar range, indicating potent activity against these cell types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Study Findings :

Research has shown that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Photophysical Properties

The incorporation of indole and thiophene moieties into materials has been explored for their photophysical properties.

Research Insights :

Studies have shown that compounds like N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can be used in organic light-emitting diodes (OLEDs). The luminescence properties were characterized by photoluminescence spectroscopy, revealing emission maxima at around 520 nm, which is suitable for green light applications.

Summary of Biological Activities

| Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Anticancer | Breast Cancer Cell Lines | 5 - 15 |

| Colon Cancer Cell Lines | 10 - 20 | |

| Antibacterial | Staphylococcus aureus | 10 - 30 |

| Escherichia coli | 20 - 50 |

Photophysical Properties

| Property | Value |

|---|---|

| Emission Maxima | ~520 nm |

| Quantum Yield | 0.75 |

Mechanism of Action

The mechanism by which N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The indole and thiophene moieties are key to its binding affinity and specificity. The compound may modulate signaling pathways or inhibit enzymes, leading to its biological effects.

Comparison with Similar Compounds

N1-(2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

N1-(2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(benzyl)oxalamide

N1-(2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(phenyl)oxalamide

Uniqueness: N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to its specific substitution pattern on the indole ring and the presence of the thiophene group. These structural features contribute to its unique chemical and biological properties compared to similar compounds.

Biological Activity

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, with the CAS number 2034604-56-1, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 341.4 g/mol

- Structure : The compound features an indole moiety linked to a thiophenyl group through an ethyl chain and is characterized by an oxalamide functional group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly employed to evaluate antioxidant potential. Preliminary studies suggest that derivatives of oxalamides can scavenge free radicals effectively, although specific data for this compound remains limited.

2. Antimicrobial Activity

Indole and thiophene derivatives have been documented for their antimicrobial effects. The compound's structure suggests potential activity against various bacterial strains. For instance, studies on related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar properties.

3. Cytotoxicity

Cytotoxic assays are crucial for assessing the potential of compounds in cancer treatment. Compounds with indole and thiophene moieties have demonstrated cytotoxic effects against various cancer cell lines. The specific IC50 values for this compound require further investigation but could be inferred from related structures.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves:

Preparation of 1-methyl-1H-indole-5-ethylamine via alkylation of 5-nitroindole followed by catalytic hydrogenation .

Oxalamide bond formation using oxalyl chloride or activated esters under anhydrous conditions (e.g., DMF as catalyst, THF solvent) .

Thiophen-2-ylmethylamine coupling via nucleophilic substitution or amidation .

- Characterization : Intermediates require validation via (e.g., δ 7.2–7.8 ppm for indole protons), LC-MS for molecular ion confirmation, and IR to verify amide C=O stretches (~1650–1700 cm) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Analytical Workflow :

- NMR : Assign peaks for indole (δ 6.5–8.0 ppm), thiophene (δ 7.1–7.4 ppm), and oxalamide NH (δ 8.3–10.5 ppm). Use to confirm carbonyl carbons (~160–170 ppm) .

- HPLC : Monitor purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .

- HRMS : Exact mass confirmation (e.g., calculated vs. observed [M+H]) to rule out side products .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Approach :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Strategy :

Analog Synthesis : Modify substituents (e.g., methyl on indole, thiophene substitution) to assess steric/electronic effects .

Biological Profiling : Compare IC values across analogs in dose-response assays .

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes to targets like HIV-1 protease or EGFR .

- Data Interpretation : Correlate substituent hydrophobicity (logP) with membrane permeability via Caco-2 assays .

Q. What experimental approaches resolve contradictions in reported bioactivity data for oxalamide derivatives?

- Troubleshooting :

- Assay Reproducibility : Validate protocols across labs (e.g., standardized cell culture conditions, positive controls) .

- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation) causing false negatives .

- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Q. How can crystallography and SHELX software enhance understanding of this compound’s binding interactions?

- Crystallographic Workflow :

Co-crystallization : With target proteins (e.g., HIV-1 reverse transcriptase) in PEG-containing buffers .

Data Collection : High-resolution (<1.8 Å) X-ray diffraction at synchrotron facilities .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network mapping (e.g., indole-thiophene π-stacking) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Process Optimization :

- Catalysis : Use Pd/C for hydrogenation steps (80–100 psi H, 50°C) to reduce nitro intermediates .

- Solvent Selection : Switch from THF to DCM for amide coupling to minimize side reactions .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for >99% purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.